
Acarviosine-glucose
Vue d'ensemble
Description
Acarviosine-glucose is a derivative of acarbose, a well-known alpha-glucosidase inhibitor used in the treatment of type 2 diabetes mellitus. This compound is formed by the hydrolysis of acarbose and consists of acarviosine linked to a glucose molecule. This compound retains the enzyme inhibitory properties of acarbose, making it a subject of interest in biochemical and pharmacological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acarviosine-glucose can be synthesized through the enzymatic hydrolysis of acarbose. The process involves the use of maltogenic amylase from Thermus species, which cleaves the first alpha-(1,4)-glycosidic linkage of acarbose to produce this compound and glucose . The reaction is typically carried out in a sodium acetate buffer at pH 6.0, with the enzyme incubated at 60°C for 12 hours .
Industrial Production Methods: Industrial production of this compound follows similar enzymatic hydrolysis methods but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of bioreactors and continuous flow systems can enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Acarviosine-glucose primarily undergoes hydrolysis and transglycosylation reactions. It is resistant to further degradation by alpha-amylase or beta-amylase .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using maltogenic amylase in sodium acetate buffer at pH 6.0 and 60°C.
Transglycosylation: In the presence of various acceptor molecules, this compound can undergo transglycosylation to form new compounds.
Major Products:
Hydrolysis: Produces acarviosine and glucose.
Transglycosylation: Can produce compounds like acarviosine-simmondsin when reacted with simmondsin.
Applications De Recherche Scientifique
Acarviosine-glucose has several scientific research applications:
Chemistry: Used as a substrate in enzymatic studies to understand the mechanisms of alpha-glucosidase inhibitors.
Biology: Investigated for its interactions with gut microbiota and its impact on glucose metabolism.
Industry: Utilized in the synthesis of novel bioactive compounds with potential therapeutic benefits.
Mécanisme D'action
Acarviosine-glucose exerts its effects by inhibiting alpha-glucosidase enzymes in the small intestine. This inhibition slows down the digestion of complex carbohydrates, reducing the postprandial rise in blood glucose levels . The compound mimics the transition state of the substrate, effectively locking up the enzyme and preventing it from breaking down carbohydrates . Additionally, interactions with gut microbiota can influence its therapeutic efficacy .
Comparaison Avec Des Composés Similaires
Acarbose: The parent compound from which acarviosine-glucose is derived.
Validamycin A: Another C7N aminocyclitol compound with antifungal properties.
Uniqueness: this compound is unique due to its specific formation through the hydrolysis of acarbose and its resistance to further degradation by alpha-amylase or beta-amylase . This stability makes it a valuable compound for studying enzyme inhibition and developing new therapeutic agents .
Activité Biologique
Acarviosine-glucose is a compound derived from acarviosine, which has garnered attention in recent years for its potential biological activities, particularly in the context of diabetes management and metabolic health. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and comparative analysis with related compounds.
This compound is characterized by its unique structure that includes an α-(1,6)-glycosidic linkage between acarviosine and glucose. This structural configuration is crucial for its biological activity as it influences the compound's interaction with digestive enzymes.
- Inhibition of Digestive Enzymes : this compound acts primarily as an inhibitor of α-glucosidase and α-amylase. Research indicates that it exhibits competitive inhibition against α-glucosidase with a value of 0.69 μM, and a mixed-type inhibition on α-amylase . This inhibition leads to reduced glucose absorption in the intestines, thereby lowering postprandial blood glucose levels.
Efficacy in Clinical Studies
Several studies have evaluated the effectiveness of this compound and its derivatives in managing blood glucose levels:
- Case Study Analysis : A randomized double-blind trial involving acarbose (a known α-glucosidase inhibitor) demonstrated significant improvements in glycemic control among type 2 diabetes patients over three years. Acarbose treatment resulted in a median HbA1c reduction of 0.5% compared to placebo . this compound's effects are hypothesized to be comparable, given its similar mechanism of action.
- Comparative Studies : In a comparative analysis, this compound was shown to have approximately 20% reduced inhibition on α-amylase activity compared to acarbose . This suggests that while this compound is effective, it may be less potent than acarbose in certain contexts.
Research Findings and Data Tables
The following table summarizes key findings from various studies on this compound and related compounds:
Compound | Mechanism of Action | K_i (μM) | Efficacy in HbA1c Reduction | Side Effects |
---|---|---|---|---|
Acarbose | Inhibits α-glucosidase | 0.5 | 0.5% reduction | Flatulence, diarrhea |
This compound | Inhibits α-amylase & α-glucosidase | 0.69 | Comparable | Fewer side effects noted |
Acarviosine-Simmondsin | Inhibits multiple enzymes | 0.3 | Not specified | Unknown |
Potential Applications and Future Research
This compound shows promise not only as a therapeutic agent for managing diabetes but also as a potential candidate for addressing obesity due to its anti-obesity properties observed in animal models . Further research is needed to explore:
- Long-term Efficacy : Investigating the long-term effects of this compound on glycemic control and weight management.
- Mechanisms of Resistance : Understanding the mechanisms behind varying patient responses to acarviosine-based therapies, particularly concerning gut microbiota interactions .
- Comparative Efficacy : Conducting head-to-head trials comparing this compound with established treatments like acarbose to determine optimal therapeutic strategies.
Propriétés
IUPAC Name |
(2R,3R,4R,5R)-4-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO13/c1-6-11(20-8-2-7(3-21)12(26)16(30)13(8)27)15(29)17(31)19(32-6)33-18(10(25)5-23)14(28)9(24)4-22/h2,4,6,8-21,23-31H,3,5H2,1H3/t6-,8+,9+,10-,11-,12-,13+,14-,15+,16+,17-,18-,19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFZJPRJFORIIJ-BGDITRTQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)NC2C=C(C(C(C2O)O)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68128-53-0 | |
Record name | Acarviosine-glucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068128530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACARVIOSINE-GLUCOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/050YDH9X9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.